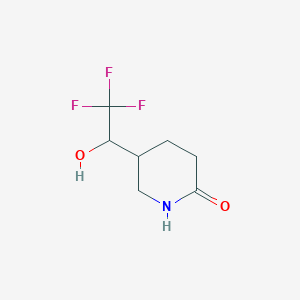
5-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-2-one is a fluorinated organic compound characterized by its trifluoromethyl group and hydroxyl group attached to a piperidin-2-one ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Hydroxylation of Piperidin-2-one:
Trifluoromethylation of Hydroxylated Piperidin-2-one: This step involves the addition of a trifluoromethyl group to the hydroxylated piperidin-2-one.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized chemical reactions that ensure high yield and purity. These methods may involve the use of catalysts and specific reaction conditions to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions may involve the reduction of the trifluoromethyl group.
Substitution: Substitution reactions can occur at various positions on the piperidin-2-one ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones are common oxidation products.
Reduction Products: Alcohols and amines can be formed through reduction reactions.
Substitution Products: A wide range of substituted piperidin-2-ones can be synthesized.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds with potential biological activity. Medicine: The compound and its derivatives are explored for their therapeutic potential in various medical applications. Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 5-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-2-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary widely based on the context of its use.
Comparaison Avec Des Composés Similaires
Piperidin-2-one derivatives: These compounds share the piperidin-2-one core but differ in their substituents.
Trifluoromethylated compounds: Other compounds with trifluoromethyl groups exhibit similar properties but may have different core structures.
Uniqueness: 5-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-2-one is unique due to its specific combination of trifluoromethyl and hydroxyl groups on the piperidin-2-one ring, which imparts distinct chemical and physical properties compared to other similar compounds.
Propriétés
IUPAC Name |
5-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)6(13)4-1-2-5(12)11-3-4/h4,6,13H,1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMJPVQOMPOEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
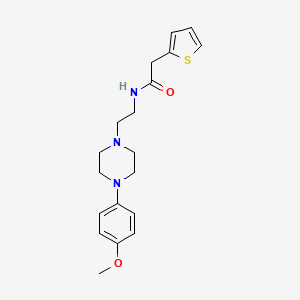
![N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2902163.png)
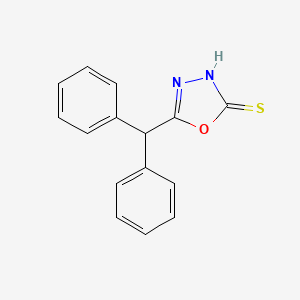
![1-[(2,4-dichlorophenyl)methyl]-3-[4-ethyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2-dihydropyridin-2-one](/img/structure/B2902165.png)
![2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2902180.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2902181.png)
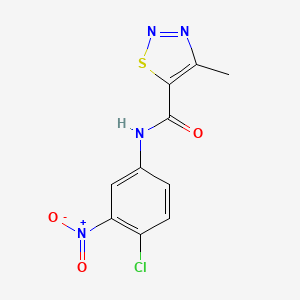
![Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate](/img/structure/B2902184.png)
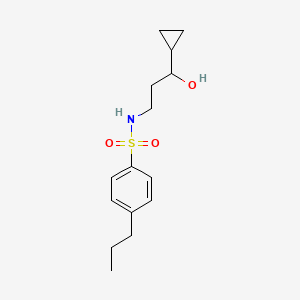
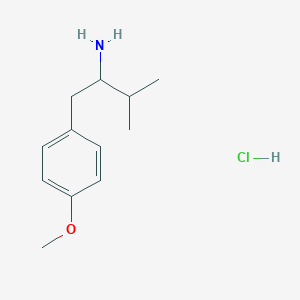
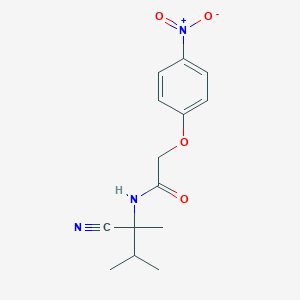
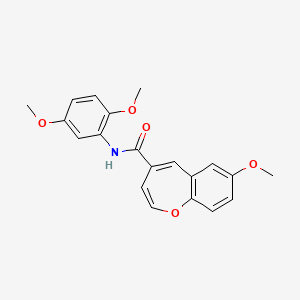
![8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B2902175.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2902178.png)
